molecular formula C11H7NS B12957918 2-Ethynyl-4-phenylthiazole

2-Ethynyl-4-phenylthiazole

Cat. No.: B12957918
M. Wt: 185.25 g/mol
InChI Key: BEPRROPYXRUNPE-UHFFFAOYSA-N
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Description

2-Ethynyl-4-phenylthiazole is a thiazole derivative featuring an ethynyl group (–C≡CH) at position 2 and a phenyl ring at position 4 of the heterocyclic core. This compound is of interest in medicinal chemistry and materials science, particularly for applications requiring precise molecular interactions or optoelectronic properties.

Properties

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

2-ethynyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C11H7NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h1,3-8H

InChI Key

BEPRROPYXRUNPE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-4-phenylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.

    Substitution Reactions: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the thiazole intermediate.

    Ethynylation: The ethynyl group is introduced using a Sonogashira coupling reaction, where a terminal alkyne reacts with the halogenated thiazole in the presence of a palladium catalyst and a copper co-catalyst.

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of thiazole derivatives are highly substituent-dependent. Below is a comparative analysis of 2-Ethynyl-4-phenylthiazole and structurally related compounds:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties/Activities References
This compound Ethynyl (–C≡CH) C₁₁H₇NS 185.24 High rigidity, potential for conjugation, unexplored bioactivity
2-Acyl amino-4-phenylthiazole derivatives Acyl amino (–NHCOR) Variable Variable Therapeutic applications (patented)
2-[(4’-Nitrobenzylidene)-amino]-4-phenylthiazole 4-Nitrobenzylideneamino C₁₆H₁₁N₃O₂S 309.34 Antimicrobial activity
5-Ethenyl-4-methylthiazole Ethenyl (–CH=CH₂) at C5 C₆H₇NS 125.19 Volatile, simpler structure
2-Phenylamino-4-methyl-5-acetylthiazole Phenylamino, acetyl groups C₁₂H₁₂N₂OS 232.30 Unspecified bioactivity

Key Observations :

  • Electronic Effects : The ethynyl group’s electron-withdrawing nature enhances electrophilicity at the thiazole core compared to electron-donating groups like methoxy or methyl in related compounds .
  • Steric Considerations: The linear ethynyl group minimizes steric hindrance, contrasting with bulkier substituents (e.g., benzylideneamino or acyl amino groups), which may impede molecular packing or target binding .
  • Biological Activity: While 2-arylideneamino derivatives (e.g., nitro or chloro-substituted) exhibit antimicrobial properties, the ethynyl analog’s bioactivity remains unexplored. Acyl amino derivatives are patented for therapeutic use, suggesting divergent applications .
Physicochemical Properties
  • Rigidity and Conjugation : The ethynyl group’s sp-hybridization promotes planar geometry and extended π-conjugation, advantageous for optoelectronic materials. Ethenyl derivatives (e.g., 5-Ethenyl-4-methylthiazole) lack this rigidity, reducing their stability under harsh conditions .
  • Solubility: Polar substituents (e.g., hydroxy or methoxy groups in arylideneamino derivatives) improve aqueous solubility, whereas hydrophobic groups like phenyl or ethynyl may limit it .
Pharmacological Potential
  • Antimicrobial Activity: Nitro- and chloro-substituted 2-arylideneamino-4-phenylthiazoles show moderate to strong antimicrobial effects, likely due to electron-deficient aromatic systems disrupting microbial membranes .
  • Therapeutic Applications: 2-Acyl amino derivatives are patented for unspecified therapeutic uses, possibly leveraging hydrogen-bonding capabilities of the acyl amino group for target engagement .

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